Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe, also known as CGP 29 287, is a synthetic peptide designed as a renin inhibitor. [, ] Renin is an enzyme primarily produced by the kidneys that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body. [] By inhibiting renin, CGP 29 287 interrupts the RAAS cascade, preventing the formation of angiotensin II, a potent vasoconstrictor. [] This inhibition has made CGP 29 287 a valuable tool in scientific research, particularly in studying the physiology and pathology of the RAAS. [, ]
CGP 29 287 is a nonapeptide with the following amino acid sequence: Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys. [, ] The N-terminus is protected with a benzyloxycarbonyl (Z) group, and the lysine side chain is protected with a tert-butyloxycarbonyl (Boc) group. [, ] The presence of statine (Sta), a gamma-lactam amino acid, is notable as it is frequently incorporated into renin inhibitors to mimic the transition state of the renin-catalyzed reaction. [, ] The "OMe" indicates that the C-terminus is esterified with a methyl group.
CGP 29 287 acts as a potent and specific inhibitor of renin. [, ] Its mechanism of action involves binding to the active site of the renin enzyme, preventing it from cleaving its natural substrate, angiotensinogen. [, ] This binding is likely facilitated by the statine residue, which mimics the transition state of the renin-catalyzed reaction, leading to strong binding affinity. [, ] The inhibition of renin by CGP 29 287 prevents the formation of angiotensin I, thereby reducing the production of angiotensin II, a powerful vasoconstrictor. [, ] This ultimately leads to a decrease in blood pressure. [, ]
CGP 29 287 has been primarily utilized in scientific research to investigate the physiological and pathological roles of the renin-angiotensin system. [, ]
Investigating the Role of Renin in Blood Pressure Regulation: Researchers have used CGP 29 287 to study the specific contribution of renin activity to blood pressure regulation in various animal models, including marmosets. [] By inhibiting renin activity, researchers can determine the extent to which blood pressure changes are dependent on the RAAS.
Studying the Effects of Renin Inhibition in Different Physiological States: CGP 29 287 has been used to investigate the effects of renin inhibition in various physiological states, such as in furosemide-treated marmosets (a model of diuretic-induced renin activation) and in marmosets after bilateral nephrectomy (a model of renin-independent hypertension). []
Evaluating the Specificity of Renin Inhibition: CGP 29 287's selectivity for renin over other aspartic proteases, like pepsin and cathepsin D, makes it a valuable tool for dissecting the specific roles of renin in various biological processes. []
Developing More Potent and Orally Bioavailable Renin Inhibitors: Further research could focus on developing analogs of CGP 29 287 with improved potency, duration of action, and oral bioavailability. [] This could involve exploring different combinations of amino acids, incorporating novel chemical modifications, and optimizing the physicochemical properties of the molecule.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5